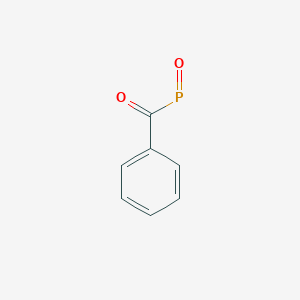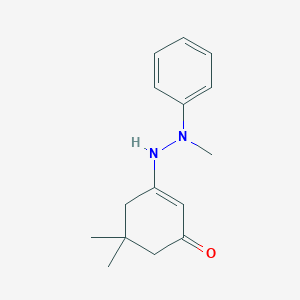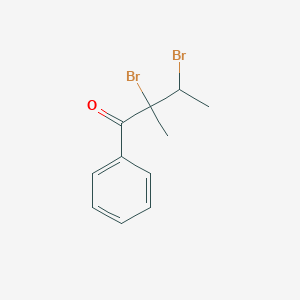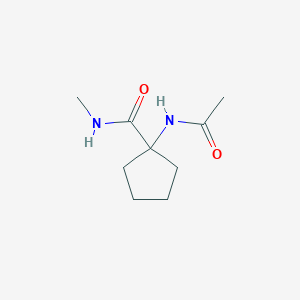
2-Azido-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-methylbenzaldehyde: is an organic compound characterized by the presence of an azide group (-N₃) and a formyl group (-CHO) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-methylbenzaldehyde typically involves the azidation of 5-methylbenzaldehyde. One common method is the reaction of 5-methylbenzaldehyde with sodium azide in the presence of a suitable catalyst, such as copper(II) triflate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yields and purity. The use of azidotrimethylsilane (TMSN₃) as the azide source in the presence of a copper catalyst is a practical approach for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Azido-5-methylbenzaldehyde can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted benzaldehydes.
Reduction: 2-Amino-5-methylbenzaldehyde.
Cycloaddition: 1,2,3-Triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Azido-5-methylbenzaldehyde is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles. These heterocycles are valuable in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, azide-modified compounds are used for bioorthogonal labeling and imaging. The azide group can be selectively targeted in living cells without interfering with native biochemical processes .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties.
Wirkmechanismus
The azide group in 2-Azido-5-methylbenzaldehyde can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and azide groups, allowing them to react and form a stable triazole ring. The triazole formation is a key step in many bioorthogonal chemistry applications, enabling the selective modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-Azidobenzaldehyde: Similar structure but without the methyl group.
5-Azido-2-methylbenzaldehyde: Similar structure with the azide and methyl groups in different positions.
2-Azido-4-methylbenzaldehyde: Similar structure with the azide group in the para position relative to the methyl group.
Uniqueness: 2-Azido-5-methylbenzaldehyde is unique due to the specific positioning of the azide and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of certain heterocyclic compounds and in applications requiring precise molecular modifications .
Eigenschaften
CAS-Nummer |
113302-66-2 |
|---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-azido-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-8(10-11-9)7(4-6)5-12/h2-5H,1H3 |
InChI-Schlüssel |
BWDMBGAZRSRFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)

![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)



![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
